Nuclear Receptor Selectivity Profile: Potent GR Binding with >200-Fold Selectivity Over PR and MR
The target compound demonstrates a stark selectivity window within the steroid receptor family. It potently displaces a labeled probe from the human glucocorticoid receptor (GR) with an IC50 of 10 nM. This activity is contrasted by its negligible interaction with the human progesterone receptor (PR) and mineralocorticoid receptor (MR), where IC50 values exceed 2000 nM [1]. This represents a greater than 200-fold selectivity index for GR over both PR and MR, a critical parameter for minimizing off-target transcriptional effects in cellular models. In comparison, the clinically used, non-selective steroidal agonist Dexamethasone exhibits potent binding to GR (IC50 ~5 nM) but also significantly cross-reacts with PR (IC50 ~50 nM) and MR (IC50 ~10 nM), leading to its well-known adverse effect profile [2]. This stark improvement in selectivity makes the compound a superior tool for dissecting GR-specific pathways.
| Evidence Dimension | Receptor Binding Selectivity (IC50, nM) |
|---|---|
| Target Compound Data | GR = 10 nM, PR > 2000 nM, MR > 2000 nM |
| Comparator Or Baseline | Dexamethasone: GR ~5 nM, PR ~50 nM, MR ~10 nM |
| Quantified Difference | Target Compound Selectivity Index (PR/GR) > 200 vs. Dexamethasone Selectivity Index (PR/GR) ~10 |
| Conditions | Fluorescence polarization assay; displacement of labeled RU-486/steroid probes from human cloned receptors. |
Why This Matters
This level of nuclear receptor selectivity is rare and directly addresses the common issue of cross-reactivity in anti-inflammatory and cell metabolism studies, allowing researchers to isolate GR-mediated effects without confounding PR or MR activation.
- [1] BindingDB. BDBM50041973 (CHEMBL3358937) Affinity Data Profile. Boehringer Ingelheim Pharmaceuticals. Curated by ChEMBL. View Source
- [2] Grossmann C, et al. (2004). Transactivation via the human glucocorticoid and mineralocorticoid receptor by therapeutically used steroids. European Journal of Endocrinology, 151(3), 395-403. doi: 10.1530/eje.0.1510395. View Source
